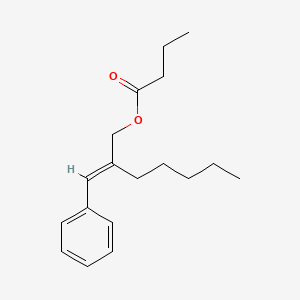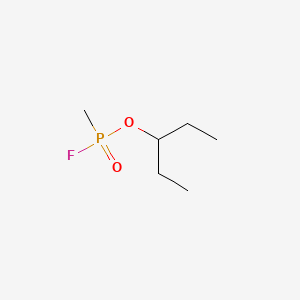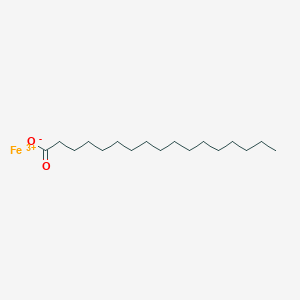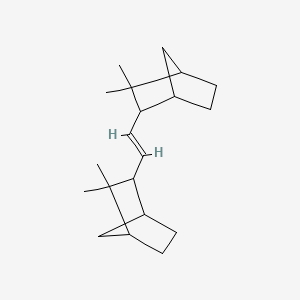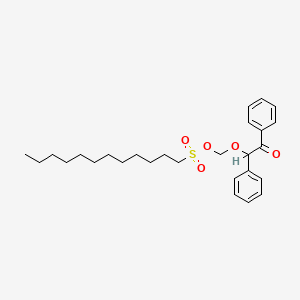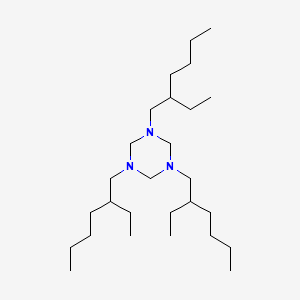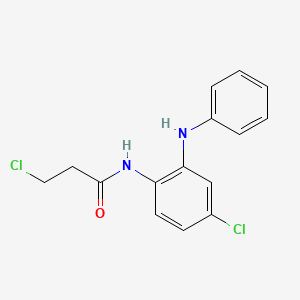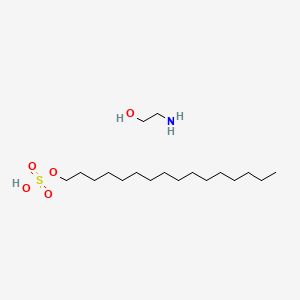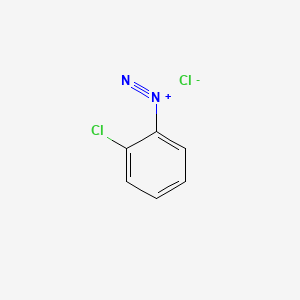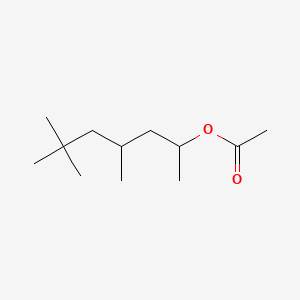
Cytidylyl-(5'.3')-cytidylyl-(5'.3')-guanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine is a synthetic oligonucleotide composed of two cytidine monophosphate units linked to a guanosine monophosphate unit. This compound is part of the broader class of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. The unique sequence and structure of this compound make it a subject of interest in various scientific research fields, including molecular biology and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine typically involves the stepwise addition of nucleotide units. The process begins with the protection of the hydroxyl groups on the ribose sugars to prevent unwanted reactions. The cytidine monophosphate units are then activated using a coupling reagent, such as carbodiimide, to facilitate the formation of the phosphodiester bond. The guanosine monophosphate unit is subsequently added under similar conditions. Deprotection of the hydroxyl groups completes the synthesis.
Industrial Production Methods
Industrial production of cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine follows a similar synthetic route but on a larger scale. Automated synthesizers are often used to increase efficiency and yield. The process involves the sequential addition of protected nucleotide units, followed by deprotection and purification steps. High-performance liquid chromatography (HPLC) is commonly employed to purify the final product.
化学反応の分析
Types of Reactions
Cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the compound into its constituent nucleotides in the presence of water.
Oxidation: Oxidative cleavage of the phosphodiester bonds.
Substitution: Replacement of functional groups on the nucleotide units.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophilic reagents like ammonia or amines under mild conditions.
Major Products Formed
Hydrolysis: Yields individual cytidine monophosphate and guanosine monophosphate units.
Oxidation: Produces oxidized nucleotide derivatives.
Substitution: Results in modified nucleotides with new functional groups.
科学的研究の応用
Cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine has several applications in scientific research:
Molecular Biology: Used as a model compound to study nucleotide interactions and RNA synthesis.
Biochemistry: Employed in enzyme assays to investigate the activity of nucleases and polymerases.
Medicine: Explored for its potential in therapeutic applications, such as antiviral and anticancer agents.
Industry: Utilized in the development of nucleotide-based sensors and diagnostic tools.
作用機序
The mechanism of action of cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to nucleic acid-binding proteins, influencing their activity and function. In therapeutic applications, it may inhibit viral replication or induce apoptosis in cancer cells by interfering with nucleic acid synthesis and repair pathways.
類似化合物との比較
Similar Compounds
Cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-cytidine: Another synthetic oligonucleotide with a similar structure but different nucleotide sequence.
Adenylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine: Contains an adenine nucleotide instead of one of the cytidine units.
Uridylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine: Contains a uridine nucleotide instead of one of the cytidine units.
Uniqueness
Cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine is unique due to its specific nucleotide sequence, which imparts distinct biochemical properties and interactions. Its ability to form stable complexes with nucleic acid-binding proteins and its potential therapeutic applications set it apart from other similar compounds.
特性
CAS番号 |
3184-24-5 |
|---|---|
分子式 |
C28H37N11O19P2 |
分子量 |
893.6 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C28H37N11O19P2/c29-12-1-3-37(27(46)33-12)23-16(42)15(41)10(55-23)6-52-59(48,49)58-20-11(56-24(18(20)44)38-4-2-13(30)34-28(38)47)7-53-60(50,51)57-19-9(5-40)54-25(17(19)43)39-8-32-14-21(39)35-26(31)36-22(14)45/h1-4,8-11,15-20,23-25,40-44H,5-7H2,(H,48,49)(H,50,51)(H2,29,33,46)(H2,30,34,47)(H3,31,35,36,45)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,23-,24-,25-/m1/s1 |
InChIキー |
BZHRBNJZNVJZEA-BCUIJLJYSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)COP(=O)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=NC7=C6N=C(NC7=O)N)CO)O)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C6N=C(NC7=O)N)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



